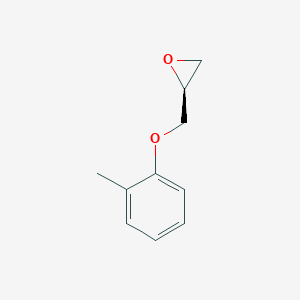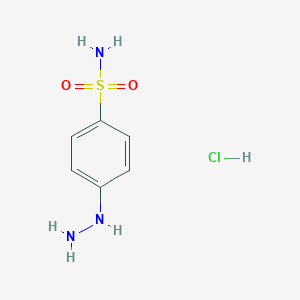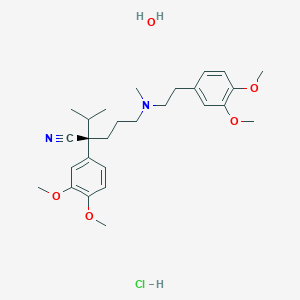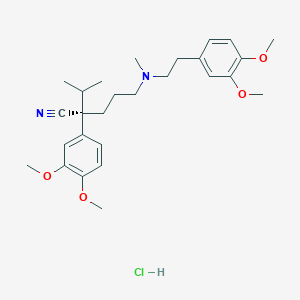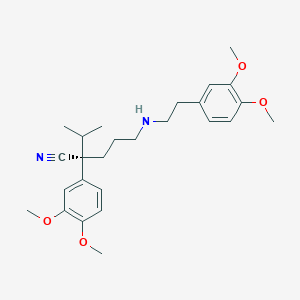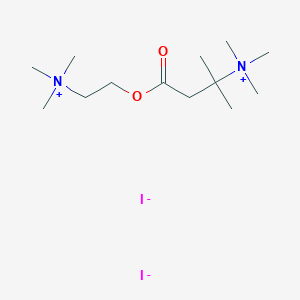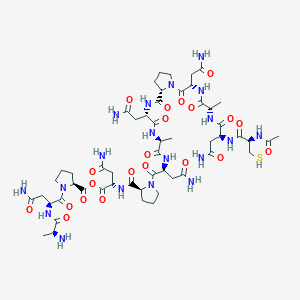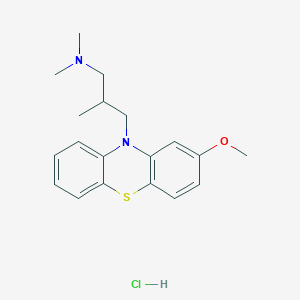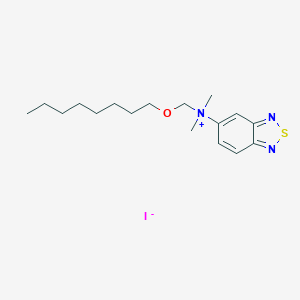
(2,1,3-Benzothia(S IV)diazol-5-yl)dimethyloctoxymethylammonium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,1,3-Benzothia(S IV)diazol-5-yl)dimethyloctoxymethylammonium iodide, commonly known as BTDMAI, is a quaternary ammonium salt that has been widely used as a fluorescent probe for biological imaging. BTDMAI is a stable and highly water-soluble compound that can be easily synthesized using a simple and efficient method.
作用机制
BTDMAI is a cationic dye that can selectively accumulate in the mitochondria of living cells and tissues. The mechanism of action is based on the electrostatic interactions between the positively charged BTDMAI and the negatively charged mitochondrial membrane. BTDMAI can also enter the lysosomes and endosomes by endocytosis, where it can be used as a pH indicator.
生化和生理效应
BTDMAI has been shown to have no significant cytotoxicity or genotoxicity in vitro and in vivo. However, it can affect the mitochondrial membrane potential and induce apoptosis in cancer cells. BTDMAI can also interfere with the activity of some mitochondrial enzymes, such as succinate dehydrogenase and cytochrome c oxidase. Therefore, caution should be taken when interpreting the results obtained using BTDMAI.
实验室实验的优点和局限性
BTDMAI has several advantages for lab experiments, including its high water solubility, stability, and selectivity for mitochondria. It can be used in a wide range of biological systems, including living cells, tissues, and organisms. However, BTDMAI has some limitations, such as its potential interference with mitochondrial enzymes and its limited pH sensitivity range.
未来方向
There are several future directions for the research and development of BTDMAI. One direction is to modify the structure of BTDMAI to improve its selectivity and sensitivity for specific biological targets. Another direction is to develop new imaging techniques that can enhance the spatial and temporal resolution of BTDMAI imaging. Additionally, BTDMAI can be used in combination with other fluorescent probes to study complex biological processes, such as mitochondrial dynamics and signaling pathways.
合成方法
BTDMAI can be synthesized using a one-pot reaction of 2-aminobenzothiazole, formaldehyde, and dimethyl octylamine in the presence of iodomethane. The reaction proceeds smoothly under mild conditions and yields a high purity product. The synthesis method is simple, efficient, and cost-effective, making it a popular choice for researchers.
科学研究应用
BTDMAI has been widely used as a fluorescent probe for biological imaging. It can selectively stain the mitochondria of living cells and tissues, making it a valuable tool for studying mitochondrial dynamics and function. BTDMAI has also been used to study the intracellular trafficking of proteins and lipids, as well as the localization of ion channels and transporters. In addition, BTDMAI has been used as a pH indicator in biological systems, due to its pH-dependent fluorescence properties.
属性
CAS 编号 |
102571-37-9 |
|---|---|
产品名称 |
(2,1,3-Benzothia(S IV)diazol-5-yl)dimethyloctoxymethylammonium iodide |
分子式 |
C17H28IN3OS |
分子量 |
449.4 g/mol |
IUPAC 名称 |
2,1,3-benzothiadiazol-5-yl-dimethyl-(octoxymethyl)azanium;iodide |
InChI |
InChI=1S/C17H28N3OS.HI/c1-4-5-6-7-8-9-12-21-14-20(2,3)15-10-11-16-17(13-15)19-22-18-16;/h10-11,13H,4-9,12,14H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
BCMUOJDUDQXYSQ-UHFFFAOYSA-M |
SMILES |
CCCCCCCCOC[N+](C)(C)C1=CC2=NSN=C2C=C1.[I-] |
规范 SMILES |
CCCCCCCCOC[N+](C)(C)C1=CC2=NSN=C2C=C1.[I-] |
同义词 |
(2,1,3-Benzothia(S IV)diazol-5-yl)dimethyloctoxymethylammonium iodide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



